N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC20198976
Molecular Formula: C21H20N4O2
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N4O2 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | N-[2-(1H-indole-5-carbonylamino)ethyl]-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C21H20N4O2/c1-25-18-5-3-2-4-15(18)13-19(25)21(27)24-11-10-23-20(26)16-6-7-17-14(12-16)8-9-22-17/h2-9,12-13,22H,10-11H2,1H3,(H,23,26)(H,24,27) |
| Standard InChI Key | QJEBFDLMGBXVKK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Introduction
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound featuring a unique molecular structure. It includes an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound's molecular formula is C21H20N4O2, and it has a molecular weight of 360.4 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activity, attributed to the presence of both carboxamide and amino functional groups.
Synthesis
The synthesis of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core and the attachment of the carbonyl and amino groups. While specific synthesis protocols are not widely detailed in the literature, general methods for synthesizing similar indole derivatives often involve condensation reactions and the use of protecting groups to control the reaction sequence.
Potential Applications
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide may have applications in various fields, particularly in medicinal chemistry. Its unique combination of functional groups suggests potential interactions with biological targets, making it a candidate for further research into its mechanism of action and therapeutic potential.
| Potential Application | Rationale |
|---|---|
| Medicinal Chemistry | Potential biological activity due to functional groups |
| Biological Research | Interaction studies with enzymes or receptors |
Comparison with Similar Compounds
Several compounds share structural similarities with N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide, including other indole derivatives. These compounds often exhibit varied biological activities depending on their substituents.
| Compound | Notable Features |
|---|---|
| 5-amino-N-[2-[2-(diethylamino)ethylcarbamoyl]-1H-indol-5-yl] | Contains diethylamino group |
| N-methylindole | Basic indole structure without additional substituents |
| 4-Piperidinamine derivative | Exhibits varied biological activities due to piperidine ring |
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